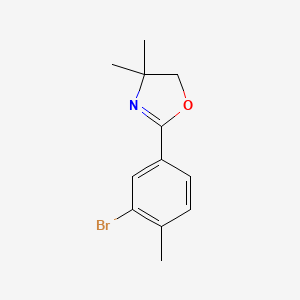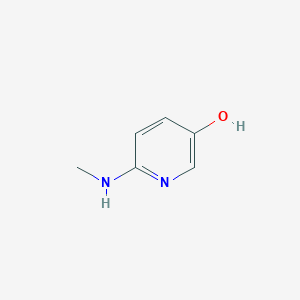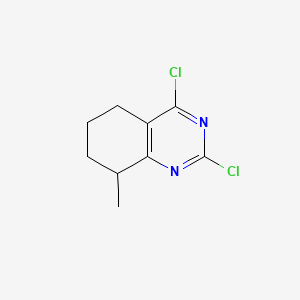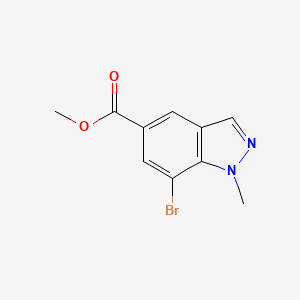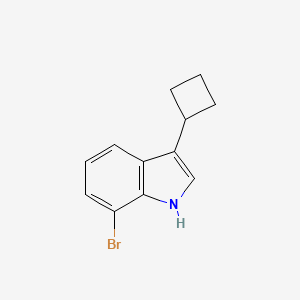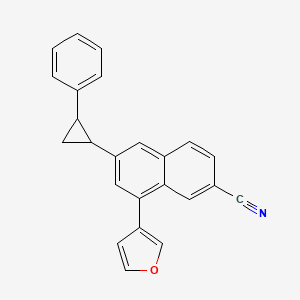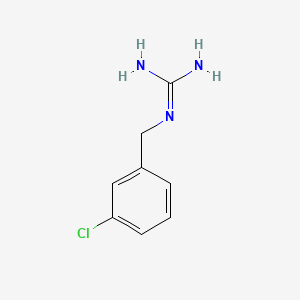
Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- is a complex organic compound with the molecular formula C16H19NO. . This compound is characterized by the presence of two phenylmethyl (benzyl) groups attached to an amino group, which is further connected to an ethanol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- typically involves the reaction of ethanolamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of ethanolamine is replaced by the benzyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzophenone derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The pathways involved may include electron transfer, redox reactions, and molecular recognition .
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2-[(phenylmethyl)amino]-: This compound has a similar structure but with only one benzyl group attached to the amino group.
Ethanol, 2-[methyl(phenylmethyl)amino]-: This compound has a methyl group in addition to the benzyl group attached to the amino group.
Uniqueness
Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- is unique due to the presence of two benzyl groups, which can significantly influence its chemical reactivity and interaction with other molecules. This structural feature makes it distinct from other similar compounds and can lead to different chemical and biological properties .
Propiedades
Número CAS |
54119-36-7 |
|---|---|
Fórmula molecular |
C25H30N2O |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
2-[benzyl-[2-(dibenzylamino)ethyl]amino]ethanol |
InChI |
InChI=1S/C25H30N2O/c28-19-18-26(20-23-10-4-1-5-11-23)16-17-27(21-24-12-6-2-7-13-24)22-25-14-8-3-9-15-25/h1-15,28H,16-22H2 |
Clave InChI |
WKFRZSASQDYJIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)CC3=CC=CC=C3)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13928174.png)
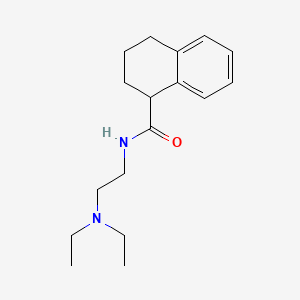
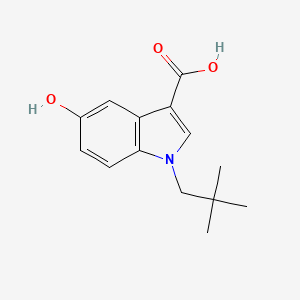
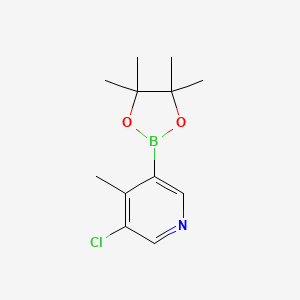
![Tert-butyl (6-(cyanomethyl)spiro[3.3]heptan-2-YL)carbamate](/img/structure/B13928204.png)

